LED209

Descripción general

Descripción

LED209 es un inhibidor potente y activo por vía oral de la molécula pequeña del receptor bacteriano QseC. Es un profármaco con alta selectividad para QseC, que inhibe la unión de las moléculas de señalización a QseC, exhibiendo así actividad antibacteriana . This compound ha mostrado un potencial significativo en la reducción de la formación de biopelículas y la replicación de diversas cepas bacterianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de LED209 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsiguientes para formar el producto final. La ruta sintética detallada y las condiciones de reacción son propiedad y no se revelan públicamente en su totalidad. se sabe que la síntesis involucra el uso de reactivos y catalizadores específicos para lograr la estructura química deseada .

Métodos de Producción Industrial: La producción industrial de this compound sigue protocolos estrictos para garantizar una alta pureza y rendimiento. El proceso involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguida de pasos de purificación como la cristalización y la cromatografía para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: LED209 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound.

Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Reactivos como halógenos o nucleófilos bajo condiciones apropiadas.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Antivirulence Strategy : LED209 has been demonstrated to effectively reduce virulence traits in various pathogens, including Escherichia coli, Salmonella enterica, and Francisella tularensis. In vitro studies have shown that treatment with this compound results in a marked decrease in virulence-associated behaviors such as motility and biofilm formation .

- In Vivo Efficacy : Research involving murine models has indicated that this compound can significantly protect against infections caused by S. enterica and F. tularensis. In these studies, this compound administration led to lower mortality rates compared to untreated controls, highlighting its potential as both a therapeutic and prophylactic agent .

- Broad-Spectrum Activity : this compound exhibits broad-spectrum antivirulence activity against multiple Gram-negative pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This characteristic makes it a valuable candidate for addressing the growing concern of antibiotic resistance in clinical settings .

Case Study 1: Protection Against Vibrio parahaemolyticus

A study investigated the effects of this compound on Vibrio parahaemolyticus AHPND strain (Vp AHPND 123). The results showed that treatment with this compound significantly reduced swimming motility and biofilm formation. Importantly, shrimp challenged with Vp AHPND 123 treated with this compound exhibited survival rates of 40% to 47%, compared to only 8% survival in untreated controls .

| Treatment Concentration | Survival Rate (%) |

|---|---|

| Control (untreated) | 8 |

| 50 nM this compound | 40 |

| 100 nM this compound | 47 |

Case Study 2: Murine Infection Models

In murine models infected with S. enterica, administration of this compound resulted in significantly lower mortality rates compared to untreated groups. The study demonstrated that this compound could serve both as a treatment for existing infections and as a preventive measure against future infections.

| Treatment Group | Mortality Rate (%) |

|---|---|

| Control (untreated) | High |

| This compound treated | Low |

Pharmacokinetics and Toxicity

This compound has favorable pharmacokinetic properties and does not exhibit toxicity in vitro or in rodent models. This safety profile is crucial for its development as a therapeutic agent, particularly given the increasing prevalence of antibiotic-resistant infections .

Mecanismo De Acción

LED209 actúa como un profármaco que inhibe selectivamente el receptor bacteriano QseC. Previene la unión de moléculas de señalización como la norepinefrina y la epinefrina a QseC, inhibiendo así la activación mediada por QseC de la expresión génica de virulencia. Este mecanismo impide la virulencia de varios patógenos Gram-negativos sin afectar su crecimiento, lo que es una característica deseable para prevenir la resistencia a los medicamentos .

Comparación Con Compuestos Similares

LED209 es único en su alta selectividad para QseC y su capacidad para inhibir la virulencia sin afectar el crecimiento bacteriano. Compuestos similares incluyen:

Inhibidores de QseC: Otros inhibidores de moléculas pequeñas que se dirigen a QseC, aunque pueden diferir en selectividad y potencia.

Agentes antibacterianos: Compuestos como los antibióticos que se dirigen al crecimiento bacteriano, pero pueden conducir al desarrollo de resistencia.

This compound destaca por su mecanismo de acción específico y su potencial para reducir el riesgo de desarrollo de resistencia .

Actividad Biológica

LED209 is a small molecule identified as a potent inhibitor of the QseC sensor kinase, which plays a crucial role in the virulence of various Gram-negative bacterial pathogens. This compound has garnered attention due to its unique mechanism of action and potential as an antivirulence agent, offering a novel approach to combat bacterial infections without promoting resistance.

This compound functions primarily by acting as a prodrug. Upon entering bacterial cells, it releases an active warhead that allosterically modifies QseC, thereby impairing its function. This inhibition prevents the autophosphorylation of QseC, which is essential for the activation of virulence gene expression in response to host signaling molecules such as epinephrine and norepinephrine .

Key Features of this compound:

- Prodrug Nature : this compound is converted within bacterial cells to release the active component, isothiocyanate OM188, which interacts with QseC.

- Selectivity : It exhibits high selectivity for QseC, minimizing effects on other cellular processes and reducing the likelihood of resistance development .

- Non-toxic : this compound does not inhibit bacterial growth directly, which may lead to less evolutionary pressure for resistance compared to traditional antibiotics .

In Vitro Studies

This compound has demonstrated significant efficacy in vitro against multiple pathogenic strains:

- EHEC (Enterohemorrhagic Escherichia coli) : Treatment with this compound resulted in a marked reduction in virulence traits, including the inhibition of protein secretion necessary for pathogenicity .

- Salmonella enterica : The compound significantly decreased the expression of virulence genes and reduced bacterial survival in host tissues during infection models .

- Pseudomonas aeruginosa and Klebsiella pneumoniae : this compound inhibited biofilm formation in multidrug-resistant clinical isolates, showcasing its potential for treating infections caused by these pathogens .

In Vivo Studies

The effectiveness of this compound has also been validated through various animal models:

- Murine Models : In studies involving mice infected with F. tularensis or S. Typhimurium, this compound administration resulted in significantly improved survival rates. For example, 80% of mice treated with this compound survived 9 days post-infection compared to only 10% survival in untreated controls .

- Survival Rates : A single oral dose of this compound administered post-infection was shown to provide substantial protection against lethal doses of pathogens, demonstrating its potential as both a therapeutic and prophylactic agent .

Structure-Activity Relationship (SAR)

Extensive SAR studies have indicated that minor modifications to the structure of this compound can significantly impact its biological activity. The compound can be divided into four major regions, with specific alterations leading to variations in potency and selectivity against QseC .

| Modification | Effect on Activity |

|---|---|

| Alteration of aniline group | Abolished bioactivity |

| Changes to warhead structure | Altered binding affinity |

Case Studies

-

EHEC Infection Model :

- In vitro application of this compound abolished AE lesion formation on epithelial cells at concentrations as low as 5 pM.

- Mice infected with EHEC showed a significant reduction in bacterial load when treated with this compound, correlating with decreased virulence factor expression.

-

Salmonella Typhimurium Study :

- Administration of this compound led to a tenfold reduction in colony-forming units recovered from infected murine spleens and livers.

- The compound inhibited the expression of the sifA gene, critical for systemic disease development.

Propiedades

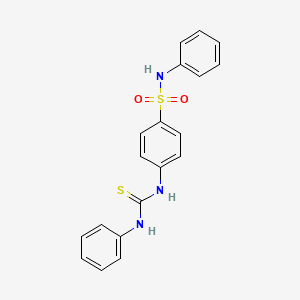

IUPAC Name |

1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDRSTUKPCLQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392338 | |

| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245342-14-7 | |

| Record name | LED-209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LED-209 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.